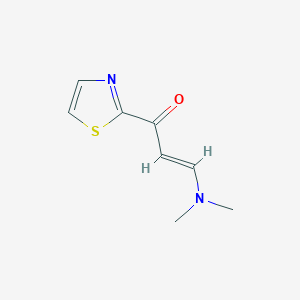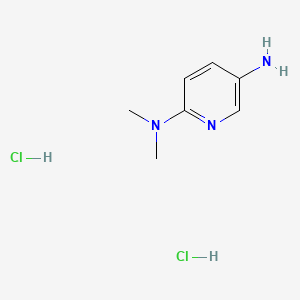
5-氯-2-羟基-3-碘苯甲醛
描述
The compound of interest, 5-Chloro-2-hydroxy-3-iodobenzaldehyde, is a halogenated aromatic aldehyde with potential relevance in various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer certain properties and reactivities of the compound .
Synthesis Analysis
The synthesis of halogenated benzaldehydes can be complex, involving multiple steps and careful control of reaction conditions. For instance, the synthesis of a related compound, 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, was achieved through oxidation and subsequent hydrolysis, with a total yield of 71.6% . Similarly, 5-chloromethyl-2-hydroxybenzaldehyde was used as a starting material for the synthesis of various salicylaldehydes, indicating that halogenated hydroxybenzaldehydes can serve as versatile intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of halogenated benzaldehydes can be elucidated using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure and atomic packing of a novel binary organic complex were determined using XRD . Additionally, the structure of N-(2-hydroxy-5-methylphenyl), 2-hydroxybenzaldehydeimine was solved by direct methods and refined to reveal intramolecular hydrogen bonds and a non-planar molecule . These studies suggest that 5-Chloro-2-hydroxy-3-iodobenzaldehyde may also exhibit interesting structural features, such as intramolecular hydrogen bonding and specific conformations.
Chemical Reactions Analysis
The reactivity of halogenated hydroxybenzaldehydes can be diverse. For instance, the formation of Schiff bases was observed when 2-hydroxy-5-nitrobenzaldehyde was incubated with sodium borohydride, indicating the potential for covalent bond formation under certain conditions . Moreover, the replacement of a chlorine atom in 5-chloromethyl-2-hydroxybenzaldehyde with various nucleophiles led to the synthesis of heterocycles, demonstrating the compound's reactivity towards nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated hydroxybenzaldehydes can be influenced by their functional groups and molecular structure. For example, the vibrational modes and hydrogen bonding in 2-chloro-3-hydroxybenzaldehyde were studied using vibrational spectroscopy and ab initio calculations, revealing strong hydrogen bonding and dimerization . The NMR spectral study of chlorinated 3,4-dihydroxybenzaldehydes provided insights into the electronic environment of the molecules, which can be related to their chemical reactivity . These findings suggest that 5-Chloro-2-hydroxy-3-iodobenzaldehyde may also exhibit unique vibrational modes and strong intermolecular interactions.
科学研究应用
有机合成
5-氯-2-羟基-3-碘苯甲醛: 是一种在有机合成中非常有价值的构建模块。它的反应性使其能够参与各种化学反应,使其成为合成复杂分子的多功能前体。 例如,它可用于合成HIV整合酶抑制剂,这些抑制剂在抗逆转录病毒药物的开发中至关重要 .
药物化学
在药物化学中,该化合物是设计候选药物的关键中间体。其卤代结构在构建药效团方面特别有用,药效团是分子中负责其生物活性的部分。 该化合物能够进行亲核取代反应,使其成为创建多种药物制剂的候选者 .
材料科学
该化合物的独特结构特征使其能够在材料科学中使用,特别是在合成具有特定电子特性的有机化合物方面。 这些材料可用于开发有机半导体、光伏电池和其他电子器件 .
环境研究
5-氯-2-羟基-3-碘苯甲醛: 可用于环境研究,以了解卤代化合物在自然环境中的行为。 其稳定性和反应性可以提供对环境中类似化合物降解过程的见解 .
分析化学
该化合物可作为分析化学中的标准品或试剂。 其定义明确的光谱特性使其可用于校准仪器或作为各种光谱方法(包括核磁共振和高效液相色谱)中的参考化合物,以确保测量准确 .
工业应用
在工业环境中,5-氯-2-羟基-3-碘苯甲醛 可用于合成染料、颜料和其他需要特定芳香结构的化学品。 其卤素原子使其成为一种反应性醛,可以进一步转化以生产各种工业化学品 .
安全和危害
属性
IUPAC Name |
5-chloro-2-hydroxy-3-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSRWUDUYCZRQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396213 | |
| Record name | 5-chloro-2-hydroxy-3-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215124-03-1 | |
| Record name | 5-chloro-2-hydroxy-3-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 215124-03-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[(Benzoyloxy)imino]cyclohexyl}-2,4-dinitrobenzene](/img/structure/B1275375.png)
![4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275376.png)











